Oxepane-4-sulfonamide

Description

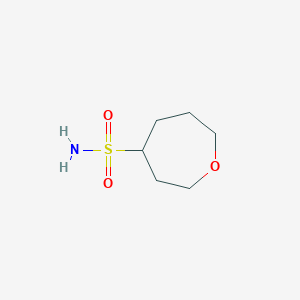

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

oxepane-4-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H2,7,8,9) |

InChI Key |

TTZBILSWCOLDSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCOC1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Oxepane 4 Sulfonamide and Its Analogues

Retrosynthetic Analysis of the Oxepane-4-sulfonamide Molecular Architecture

A retrosynthetic analysis of this compound reveals several plausible disconnection points for its synthesis. The primary disconnection is the carbon-sulfur bond of the sulfonamide group. This leads back to a key intermediate, oxepane-4-amine or a related derivative, and a sulfonylating agent. The oxepane-4-amine can be derived from a precursor such as oxepane-4-carbonitrile (B6265054) or an oxepane (B1206615) with a suitable leaving group at the C4 position.

Further disconnection of the oxepane ring itself suggests several strategic approaches. A C-O-C bond cleavage points to an acyclic diol precursor, such as hexane-1,6-diol bearing appropriate functionality at the C3 position, which can undergo intramolecular cyclization. Alternatively, breaking two carbon-carbon bonds within the ring suggests a ring-closing metathesis (RCM) strategy, starting from a diene precursor. Ring expansion strategies would involve a six-membered pyran or a five-membered furan (B31954) precursor, while de novo routes would construct the ring from simpler, non-cyclic starting materials.

Strategies for the Construction of the Oxepane Heterocyclic Ring System

The construction of the seven-membered oxepane ring is a key challenge that has been addressed through various powerful synthetic methods. These strategies include cyclizations of acyclic precursors, rearrangements, and ring expansions. researchgate.net

Ring-Closing Metathesis Approaches to Oxepane Formation

Ring-Closing Metathesis (RCM) has emerged as a robust and widely utilized method for the synthesis of unsaturated heterocycles, including the precursors to oxepanes. wikipedia.org This strategy typically involves the intramolecular metathesis of a diene using a transition metal catalyst, most commonly ruthenium-based catalysts like those developed by Grubbs or molybdenum-based catalysts by Schrock, to form an oxepine (an unsaturated seven-membered ether). thieme-connect.comacs.org The resulting oxepine contains a double bond that can be readily hydrogenated or otherwise functionalized to yield the saturated oxepane ring. rsc.org

The general RCM approach to an oxepane is outlined below:

Step 1: Precursor Synthesis: An acyclic precursor containing two terminal alkene functionalities, appropriately spaced by an ether linkage, is synthesized. rsc.org

Step 2: Cyclization: The diene is treated with an olefin metathesis catalyst (e.g., Grubbs' or Schrock's catalyst) to induce ring closure, forming an oxepine and releasing ethylene (B1197577) gas as a byproduct. rsc.orgwikipedia.org

Step 3: Reduction: The resulting oxepine is then reduced, for example, through catalytic hydrogenation, to afford the final saturated oxepane ring.

A notable application is the use of a ring-closing ene-yne metathesis, which provides a seven-membered ring containing a diene unit, offering further handles for diversification. pnas.org The efficiency of RCM makes it a favored method for accessing a wide range of substituted oxepanes. acs.org

| RCM Catalyst Examples for Oxepane Synthesis |

| Grubbs' Catalysts (First, Second, and Third Generation) |

| Schrock's Catalyst (Molybdenum-based) |

| Hoveyda-Grubbs Catalysts |

Lewis Acid-Mediated Cyclization Reactions for Oxepane Synthesis

Lewis acid-mediated cyclization represents a powerful strategy for constructing oxepane rings, often proceeding with high diastereoselectivity. nih.gov This method typically involves the cyclization of an acyclic precursor containing a nucleophilic hydroxyl group and an electrophilic carbon, the latter often generated in situ from an epoxide or an acetal. rsc.orgrsc.org

Common strategies include:

Epoxy Alcohol Cyclization: Acyclic epoxy alcohols can be induced to cyclize in the presence of a Lewis acid. The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack by the distal hydroxyl group to form the seven-membered ring. youtube.com

Bis-Epoxide Cascades: Tandem oxacyclizations involving bis-epoxides can be initiated by a Lewis acid, leading to the formation of polycyclic ether systems containing oxepane rings. rsc.org

Cyclopropane (B1198618) Ring-Opening: Lewis acids can mediate the ring-opening of cyclopropane derivatives, followed by a 7-endo-tet cyclization to furnish substituted oxepane systems. researchgate.net

The choice of Lewis acid is critical and can influence the reaction's efficiency and stereochemical outcome.

| Common Lewis Acids in Oxepane Synthesis |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) |

| Titanium tetrachloride (TiCl₄) |

| Tin tetrachloride (SnCl₄) |

Radical Cyclization Pathways for Oxepane Ring Assembly

Radical cyclizations offer a complementary approach to forming oxepane rings, proceeding through neutral radical intermediates. wikipedia.org This method is advantageous due to its tolerance of various functional groups and the mild reaction conditions often employed. wikipedia.org The general process involves three main steps: generation of a radical, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org

A typical pathway involves:

Radical Generation: A radical is generated on an acyclic precursor, often from a halide or xanthate ester, using a radical initiator like AIBN (azobisisobutyronitrile) with a reagent such as tributyltin hydride (Bu₃SnH).

Cyclization: The generated radical attacks a tethered alkene or alkyne in an intramolecular fashion. For oxepane synthesis, a 7-endo cyclization is required, where the radical adds to the internal carbon of the multiple bond. nih.gov

Quenching: The newly formed cyclic radical is then quenched, typically by abstracting a hydrogen atom from a donor like Bu₃SnH, to yield the final oxepane product. wikipedia.org

This approach has been successfully applied in the convergent synthesis of complex polyether natural products containing oxepane rings, such as the FGH ring system of ciguatoxin. acs.org

Ring Expansion Methodologies Applied to Oxepane Scaffolds

Ring expansion provides an alternative and powerful route to oxepanes from more readily available smaller ring systems, such as pyrans (six-membered rings) or cyclopropanes. rsc.orgresearchgate.net

Key ring-expansion strategies include:

From Cyclopropanated Glycals: A widely explored method involves the cyclopropanation of a carbohydrate-derived glycal (a cyclic enol ether). The resulting cyclopropanated sugar can then undergo acid- or base-mediated ring opening, leading to a seven-membered oxepine. rsc.org This oxepine can be further functionalized or reduced to the corresponding oxepane. capes.gov.br

From Cyclobutenols: A rhodium(I)-catalyzed cascade reaction of cyclobutenol derivatives can lead to the formation of oxepane scaffolds through a process involving C-C bond formation and subsequent cleavage/ring expansion. nih.gov

From Pyranoses: Stepwise homologation of pyranose sugars, for example via a Wittig reaction followed by functional group manipulation, can effectively insert a carbon atom into the ring, expanding the six-membered pyranose into a seven-membered oxepane. rsc.org

These methods leverage the well-established chemistry of smaller rings to access the more challenging oxepane framework. elsevierpure.comnih.gov

| Ring Expansion Precursors for Oxepane Synthesis | Starting Ring System | Key Transformation |

| Pyranose derivatives | 6-membered (Pyran) | Homologation (e.g., Wittig reaction) |

| Cyclopropanated glycals | 3-membered (Cyclopropane) fused to a 6-membered ring | Acid/base-mediated ring opening |

| Cyclobutenol derivatives | 4-membered (Cyclobutane) | Rhodium-catalyzed cascade/rearrangement |

De Novo Synthetic Routes for Oxepane Ring Development

De novo synthesis refers to the construction of the oxepane ring from non-sugar-based, typically acyclic, starting materials. rsc.orgrsc.org This approach offers significant flexibility and modularity, allowing for the creation of oxepane analogues that may not be easily accessible from carbohydrate feedstocks. rsc.org

Many of the methods already discussed, such as RCM and various intramolecular cyclizations (Lewis acid-mediated, radical), are primary examples of de novo strategies when applied to acyclic, non-carbohydrate precursors. rsc.org For instance, the synthesis of an oxepane can begin with a commercially available and simple precursor like homopropargylic alcohol, which is then elaborated into a suitable acyclic intermediate for cyclization. thieme-connect.com The key advantage of de novo synthesis is the ability to strategically place functional groups on the acyclic backbone, which then translate into specific substitution patterns on the final oxepane ring, providing a high degree of control over the final molecular architecture.

Introduction and Functionalization of the Sulfonamide Moiety

The construction of the sulfonamide group is a pivotal step in the synthesis of the target molecule. Various strategies have been developed, ranging from classical methods to modern, highly efficient protocols. These can be broadly categorized into direct and indirect approaches, each with distinct advantages concerning substrate scope, reaction conditions, and purification.

Direct methods aim to form the primary sulfonamide in a single, efficient step from readily available precursors, bypassing the often harsh conditions required for the synthesis of sulfonyl chloride intermediates. One prominent strategy involves the oxidative coupling of thiols with an ammonia (B1221849) source. For instance, a one-pot process using ammonium (B1175870) carbamate (B1207046) as the nitrogen source and methanol (B129727) as both the solvent and oxygen source can convert thiols into primary sulfonamides. rsc.org Another approach employs an iodine/tert-butyl hydroperoxide system to mediate the reaction between thiols and ammonia. rsc.org The proposed mechanism for this transformation involves the initial formation of a thiyl radical, which then undergoes oxidative combination with ammonia to yield a sulfinamide intermediate, subsequently oxidized to the final sulfonamide product. rsc.org

More recent advancements include the direct synthesis from organometallic reagents. A novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), reacts with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents to provide primary sulfonamides in good to excellent yields in a convenient one-step process. nih.govacs.orgorganic-chemistry.org This method would be hypothetically applicable to an organometallic precursor such as oxepane-4-magnesium bromide.

Table 1: Selected Direct Sulfonylation Methods for Primary Sulfonamides

| Starting Material | Reagents | Key Features |

|---|---|---|

| Thiols | NH₂CO₂NH₄, MeOH | One-pot NH and O transfer process. rsc.org |

| Thiols | I₂, tBuOOH, NH₃ | Proceeds via a thiyl radical and sulfinamide intermediate. rsc.org |

| Organometallic Reagents (Grignard, Organolithium) | t-BuONSO | Convenient one-step process with broad substrate scope. nih.govorganic-chemistry.org |

Indirect methods for sulfonamide synthesis are often employed to circumvent challenges associated with the stability of intermediates or the purification of the final products. researchgate.netresearchgate.net A key strategy involves the use of stable sulfonate esters as alternatives to the more reactive and often unstable sulfonyl chlorides. ucl.ac.uk Pentafluorophenyl (PFP) sulfonate esters, for example, have been established as useful and stable precursors that undergo aminolysis to provide functionalized sulfonamides. ucl.ac.uk This approach allows for the purification of the stable sulfonate ester intermediate before its conversion to the sulfonamide, simplifying the final purification step.

Another refined indirect method utilizes Oxyma-O-sulfonates. These reagents can be prepared from sulfonic acids and subsequently reacted with amines to form sulfonamides under mild conditions that are compatible with acid-sensitive protecting groups, making this method suitable for complex molecules and solid-phase peptide synthesis. luxembourg-bio.com The synthesis of tryptophanderived sulfonamide has been reported via an indirect method specifically to avoid contamination of the product, highlighting the importance of this approach for generating pure compounds. researchgate.net

The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukucl.ac.uksci-hub.se This approach remains central to sulfonamide synthesis due to the high reactivity of sulfonyl chlorides as powerful electrophiles. nih.gov The primary challenge often lies in the preparation of the sulfonyl chloride itself. nih.gov

Several methods exist for synthesizing sulfonyl chlorides:

Oxidative Chlorination of Thiols : This involves treating a thiol with a chlorinating agent and an oxidant. A combination of H₂O₂ and SOCl₂ is a highly reactive system for this conversion. organic-chemistry.org Another effective system uses N-chlorosuccinimide (NCS), tetrabutylammonium (B224687) chloride, and water for the in situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org

From Sulfonic Acids : Sulfonic acids can be converted to sulfonyl chlorides using dehydrating/chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). ucl.ac.uk

From Aryl Halides : Palladium-catalyzed methods allow for the conversion of aryl halides or arylboronic acids into the corresponding arylsulfonyl chlorides. nih.gov

Once the requisite oxepane-4-sulfonyl chloride is obtained, its reaction with ammonia or a protected ammonia equivalent would yield the primary sulfonamide, this compound. While highly effective, the synthesis and handling of potentially unstable sulfonyl chlorides require careful consideration of reaction conditions. ucl.ac.uk

Table 2: Common Reagents for the Synthesis of Sulfonyl Chlorides

| Precursor | Reagent(s) | Application Notes |

|---|---|---|

| Thiols | H₂O₂ / SOCl₂ | Highly reactive, direct oxidative chlorination. organic-chemistry.org |

| Thiols | NCS / Bu₄NCl / H₂O | Allows for in situ generation and subsequent reaction. organic-chemistry.org |

| Sulfonic Acids | PCl₅, POCl₃, SOCl₂ | Classical method for converting sulfonic acids. ucl.ac.uk |

| Arylboronic Acids | SO₂Cl₂, Pd catalyst | Modern catalytic method for aryl systems. nih.gov |

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single, convergent operation. rsc.orgfrontiersin.org These reactions are highly atom- and step-economical. frontiersin.org An example is the copper-catalyzed, three-component synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent, which serves as both the reaction medium and facilitates a simplified purification. rsc.org Another MCR involves the reaction of an aryl sulfonamide, an isocyanide, and dimethyl acetylenedicarboxylate (B1228247) to produce sulfonamide-conjugated ketenimines. acs.org Such strategies could potentially construct the oxepane ring and incorporate the sulfonamide functionality in a single pot.

Hybridization techniques focus on combining the oxepane-sulfonamide pharmacophore with other molecular fragments to create new chemical entities. This is exemplified by the synthesis of ketenimine sulfonamide conjugates, which are designed as intermediates for generating a combinatorial library of compounds. acs.org Similarly, the Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, has been used to create novel antibiotic agents by modifying the known drug Trimethoprim. frontiersin.org A similar approach could be envisioned where an aldehyde- or amine-functionalized oxepane is used as a building block in an MCR to generate diverse this compound analogues.

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of substituents on cyclic scaffolds is a critical aspect of modern drug design. For this compound, the stereocenter at the C4 position necessitates synthetic methods that can selectively produce a single enantiomer or diastereomer. The stereoselective synthesis of chiral oxepanes has been achieved through methods such as intramolecular nitrone cycloadditions. nih.gov In one reported synthesis, a furanoside derivative undergoes a highly stereoselective, surfactant-catalyzed intramolecular cycloaddition in water to exclusively form a single isomer of a chiral oxepane. nih.gov Such a strategy could be adapted to install the necessary precursor functionality at the C4 position, which could then be converted to the sulfonamide group.

Alternatively, stereoselectivity can be introduced during the formation of the sulfonamide itself or in a subsequent step. Phosphine-catalyzed γ-umpolung additions of sulfonamides to γ-substituted allenoates have been shown to produce α,β-unsaturated γ-amino esters with high stereoselectivity. nih.gov While not directly applicable to a saturated oxepane ring, the principle of using chiral catalysts or auxiliaries to direct the addition of a sulfonamide nucleophile is a key strategy. The synthesis of α-C-chiral primary sulfonamides has been accomplished with retention of stereochemical purity by treating stereochemically pure sulfinates with hydroxylamine (B1172632) sulfonate. organic-chemistry.org This method would require the stereoselective synthesis of an oxepane-4-sulfinate as a key intermediate.

Convergent and Divergent Synthetic Pathways Towards this compound Analogues

The exploration of structure-activity relationships often requires the synthesis of a library of related compounds. Convergent and divergent synthetic strategies provide efficient roadmaps for producing such libraries of this compound analogues.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of final products. wikipedia.orgresearchgate.net For this compound analogues, a key intermediate such as 4-aminooxepane could be reacted with a diverse panel of sulfonyl chlorides to generate a library of N-substituted sulfonamides. Conversely, an intermediate like oxepane-4-sulfonyl chloride could be reacted with a wide range of primary and secondary amines. This approach is highly efficient for rapidly exploring substitutions on the sulfonamide nitrogen. Diversity-oriented synthesis (DOS) is a form of divergent synthesis that emphasizes the creation of skeletal diversity from a common starting material. wikipedia.org

Sustainable and Efficient Synthetic Approaches for this compound Production

The imperative for developing sustainable and efficient chemical syntheses has driven innovation in the production of pharmaceutically relevant molecules, including sulfonamides. While direct synthetic routes to this compound are not extensively detailed in publicly available research, the principles of green chemistry and advanced synthetic methodologies can be applied to its hypothetical production. These approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents and solvents, thereby offering a more environmentally benign alternative to traditional synthetic methods.

Continuous Flow Processes in Sulfonamide Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. acs.orgresearchgate.net Its application to sulfonamide synthesis offers significant advantages over conventional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a contained system. rsc.orgmdpi.com

The subsequent reaction of the in situ generated sulfonyl chloride with an amine to form the sulfonamide can also be performed in a continuous flow setup. acs.org This integrated approach, often termed a "flow-to-flow" synthesis, minimizes the handling of unstable intermediates and can lead to higher purity products. researchgate.net Automated flow-through systems have been developed for the production of secondary sulfonamides, enabling the creation of compound libraries with high purity without the need for extensive purification. acs.org

For the hypothetical synthesis of this compound, a continuous flow process could be envisioned starting from a suitable oxepane precursor. The introduction of the sulfonyl chloride moiety at the 4-position of the oxepane ring, followed by the immediate reaction with ammonia or a primary/secondary amine in a subsequent flow reactor, would represent a streamlined and efficient route. This approach would not only enhance safety and efficiency but also allow for easier scalability for potential industrial production.

Table 1: Illustrative Examples of Continuous Flow Sulfonamide Synthesis

| Starting Material | Reagents | Flow System | Residence Time | Yield | Reference |

| Thiophenol | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Microreactor | 41 s | Good | rsc.org |

| Primary Sulfonamides | Alkylating agents | Binary Reactor System | N/A | Good | acs.org |

| Various Amines | Sulfonyl chlorides | Meso-reactor | N/A | Good to High | acs.org |

This table presents data from studies on general sulfonamide synthesis to illustrate the potential of continuous flow processes.

Catalytic Methodologies for Enhanced Sulfonamide Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and sustainability. acs.orgorganic-chemistry.org The development of catalytic methods for sulfonamide synthesis provides alternatives to classical methods that often require harsh conditions and stoichiometric reagents. nih.gov

Transition-metal catalysis, particularly with palladium and copper, has been extensively explored for the formation of the S-N bond in sulfonamides. acs.orgorganic-chemistry.orgnih.gov Palladium-catalyzed methods allow for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions with significant functional group tolerance. nih.gov One such method involves the coupling of arylboronic acids with a sulfur dioxide surrogate, followed by reaction with an amine. nih.gov

Copper-catalyzed reactions have also proven effective for sulfonamide synthesis. acs.orgthieme-connect.com For example, a synergetic photoredox and copper catalysis approach enables the synthesis of sulfonamides from a variety of aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method is notable for its ability to accommodate a wide range of amines, including those that are electron-deficient. acs.org Another copper-catalyzed one-step synthesis of sulfonamides utilizes (hetero)arylboronic acids, amines, and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com

In the context of this compound, a catalytic approach could involve the direct C-H sulfonamidation of the oxepane ring, although this remains a challenging transformation. A more feasible strategy would be to first introduce a functional group, such as a boronic acid or a halide, at the 4-position of the oxepane ring. This functionalized oxepane could then participate in a palladium or copper-catalyzed cross-coupling reaction with a suitable sulfonamide precursor or a sulfur dioxide surrogate and an amine.

Eco-friendly methods using water as a solvent and employing catalysts or catalyst-free conditions have also been reported for sulfonamide synthesis. sci-hub.semdpi.comresearchgate.net These "green" approaches often involve simple procedures and lead to high yields of the desired products, minimizing the environmental impact of the synthesis. sci-hub.setandfonline.com

Table 2: Examples of Catalytic Sulfonamide Synthesis

| Catalyst/Mediator | Substrates | Conditions | Yield | Reference |

| Photoredox/Copper | Aryl radical precursors, amines, SO₂ source | Room Temperature | Good | acs.org |

| Palladium | Arylboronic acids, SO₂Cl⁺ synthon, amines | Mild | Good | nih.gov |

| Copper | Aryldiazonium salts, DABSO, N-chloroamines | Mild | Good | organic-chemistry.org |

| Indium | Sulfonyl chlorides, amines | N/A | Excellent | organic-chemistry.org |

| Catalyst-free | Sulfonyl chlorides, amines | Water, Room Temp | 45-96% | sci-hub.se |

This table presents data from studies on general sulfonamide synthesis to illustrate the potential of catalytic methodologies.

Structural Elucidation and Conformational Analysis of Oxepane 4 Sulfonamide Derivatives

Advanced Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized compounds. scirp.org For oxepane-4-sulfonamide derivatives, a suite of techniques including NMR, IR, mass spectrometry, and UV-Vis spectroscopy is employed to elucidate their complex structures. mdpi.comuobaghdad.edu.iq

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to characterize this compound derivatives, often in conjunction with two-dimensional (2D) techniques for more complex structures. mdpi.comuobaghdad.edu.iq

¹H NMR Spectroscopy: In the ¹H NMR spectra of sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the range of 8.78 to 10.15 ppm. rsc.org Protons on the oxepane (B1206615) ring would be expected to appear in the range of approximately 1.2 to 3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon framework of the molecule. For sulfonamide derivatives, aromatic carbons show signals between 111.83 and 160.11 ppm. rsc.org The carbon atoms within the oxepane ring would have characteristic shifts influenced by the oxygen atom and the sulfonamide group.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is crucial for the unambiguous assignment of all signals in the spectra. mdpi.comresearchgate.net For instance, 2D INADEQUATE experiments can reveal one-bond carbon-carbon correlations, which is particularly useful for mapping out the carbon skeleton, though it is a less sensitive technique. huji.ac.il J-resolved 2D NMR can separate chemical shifts and coupling constants onto different axes, simplifying complex spectra. univ-lille1.fr

Table 1: Representative NMR Data for Sulfonamide Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Sulfonamide NH) | 8.78 - 10.15 | Appears as a singlet. rsc.org |

| ¹H (Oxepane Ring) | ~1.2 - 3.5 | Complex multiplets are expected. |

| ¹³C (Aromatic) | 111.83 - 160.11 | Applicable to derivatives with aromatic substituents. rsc.org |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound derivatives, characteristic stretching and bending vibrations are observed.

Key IR absorption bands for sulfonamides include:

SO₂ stretching: Asymmetric and symmetric stretching vibrations for the SO₂ group are typically found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

S–N stretching: The stretching vibration of the S–N bond appears in the region of 914–895 cm⁻¹. rsc.org

N–H stretching: For primary amides, the N-H stretch is observed between 3100 and 3500 cm⁻¹.

C-O-C stretching: The ether linkage in the oxepane ring would show strong C-O-C stretching bands. rsc.org

Table 2: Characteristic IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1320 - 1310 rsc.org |

| SO₂ | Symmetric Stretch | 1155 - 1143 rsc.org |

| S-N | Stretch | 914 - 895 rsc.org |

| N-H (Amide) | Stretch | 3100 - 3500 |

| C-O-C (Ether) | Stretch | ~1260 - 1050 libretexts.org |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. bingol.edu.trnih.gov This allows for the confirmation of the molecular formula of this compound and its derivatives. mdpi.com The high resolving power of techniques like Orbitrap mass spectrometry enables the differentiation between compounds with very similar nominal masses. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. ej-eng.orgugm.ac.id While the saturated oxepane ring itself does not absorb significantly in the UV-Vis range, aromatic substituents on the sulfonamide group will give rise to characteristic absorption bands. mdpi.com For example, a dibenz[b,e]oxepine derivative, a related class of compounds, exhibits multiple absorption maxima in the UV region. mdpi.com The molar absorption coefficient determined by UV-Vis spectroscopy can be considered a unique characteristic of a compound. ej-eng.org

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. youtube.com For sulfonamide derivatives, X-ray analysis can reveal how the molecules pack in the crystal lattice and the nature of hydrogen bonding involving the sulfonamide group. nih.gov For instance, in the crystal structure of a related sulfonamide, the inhibitor was found to bind to the active site of an enzyme in a specific tautomeric form, with the sulfonamide moiety participating in a network of hydrogen bonds. nih.gov Such studies are invaluable for understanding structure-activity relationships.

Conformational Preferences and Dynamics of the Oxepane Ring in Solution and Solid State

The seven-membered oxepane ring is flexible and can adopt several conformations. researchgate.net The conformational preferences of the oxepane ring in both solution and solid-state are influenced by the substituents on the ring. In solution, NMR spectroscopy, particularly the analysis of coupling constants, can provide insights into the dominant conformations. rsc.org Computational methods are often used in conjunction with experimental data to determine the relative energies of different conformers. auremn.org.br In the solid state, X-ray crystallography provides a static picture of the conformation adopted by the molecule in the crystal. Studies on related sulfonamides have shown that different conformations can be adopted in the isolated state versus when bound to a biological target. nih.gov

Influence of Substituent Effects on the Electronic and Steric Properties of this compound

The electronic and steric properties of the this compound scaffold can be significantly modulated by introducing various substituents (R) on the sulfonamide nitrogen atom. These modifications are crucial in medicinal chemistry for tuning the molecule's interaction with biological targets. The influence of these substituents can be understood by considering their inductive and resonance effects, as well as their steric bulk.

Electronic Effects:

Substituents on the sulfonamide nitrogen can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Substituents like acetyl, trifluoromethyl, or nitro groups decrease the electron density on the sulfonamide nitrogen. This, in turn, can strengthen the S-N bond and increase the acidity of the N-H proton (if present). The increased positive charge on the sulfur atom can also affect the bond lengths and angles within the SO₂ group. Computational studies on various sulfonamides have shown that EWGs can alter the molecular electrostatic potential, which is critical for receptor binding. biointerfaceresearch.com

Steric Effects:

The size and shape of the substituent (R) play a critical role in determining the conformational preferences of the molecule and its ability to fit into a binding pocket.

Steric Hindrance: Bulky substituents, such as a tert-butyl group or a large aromatic ring, can introduce steric strain. This strain can influence the torsional angles around the S-N bond and the orientation of the substituent relative to the oxepane ring. In some cases, bulky groups can restrict the rotation around the S-N bond, leading to distinct, stable conformers. researchgate.net The introduction of large substituents can alter the crystal packing and reduce the number of intermolecular hydrogen bonds. researchgate.net

Conformational Control: The interplay of steric and electronic effects allows for fine-tuning of the molecule's three-dimensional shape. For example, the conformation of the oxepane ring itself, which typically exists in a twist-chair conformation, could be influenced by bulky substituents at the 4-position. researchgate.net This control over conformation is a key strategy in drug design. nih.gov

The following interactive table provides a hypothetical overview of how different substituents on the nitrogen of an this compound might influence its properties, based on general principles observed in related compounds.

| Substituent (R) | Electronic Nature | Expected Effect on S-N Bond Length | Expected Effect on N-H Acidity (if applicable) | Steric Bulk |

| -H | Neutral | Baseline | Baseline | Low |

| -CH₃ | Weakly EDG | Slight Increase | Decrease | Low |

| -C(CH₃)₃ | EDG | Increase | Decrease | High |

| -C₆H₅ | EWG (inductive), Variable (resonance) | Slight Decrease | Increase | Medium |

| -COCH₃ | EWG | Decrease | Significant Increase | Medium |

| -CF₃ | Strongly EWG | Significant Decrease | High Increase | Medium |

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The crystalline architecture of this compound derivatives is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of sulfonamides. researchgate.net The sulfonamide group is an excellent hydrogen bond donor (the N-H proton) and has two strong acceptors (the sulfonyl oxygens). The ether oxygen of the oxepane ring can also act as a weaker hydrogen bond acceptor.

Primary Hydrogen Bonding Motifs:

Based on extensive studies of sulfonamide crystal structures, several key hydrogen bonding patterns are anticipated for this compound.

Sulfonamide Dimer: A very common and robust supramolecular synthon in primary and secondary sulfonamides is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=S hydrogen bonds, forming a cyclic R²₂(8) motif. researchgate.netnih.gov This interaction is often a primary driver in the crystal packing of sulfonamides.

Catemer or Chain Formation: Alternatively, sulfonamide molecules can form chains or catemers, where the N-H of one molecule donates to a sulfonyl oxygen of a neighboring molecule, and this pattern propagates through the crystal lattice. researchgate.net

Role of the Oxepane Oxygen: The oxygen atom of the oxepane ring can participate as a hydrogen bond acceptor, potentially interacting with weaker donors like C-H groups or, in the case of co-crystals, with stronger donors from a co-former molecule.

Weaker Interactions and Supramolecular Assembly:

The following interactive table presents plausible hydrogen bond parameters for crystalline this compound, based on typical values reported for other sulfonamide crystal structures.

| Donor | Acceptor | Type of Interaction | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) |

| N-H (sulfonamide) | O=S (sulfonamide) | Strong Hydrogen Bond | 2.8 - 3.1 | 150 - 180 |

| C-H (oxepane) | O=S (sulfonamide) | Weak Hydrogen Bond | 3.2 - 3.6 | 120 - 160 |

| C-H (oxepane) | O (oxepane) | Weak Hydrogen Bond | 3.3 - 3.7 | 110 - 150 |

| N-H (sulfonamide) | O (oxepane) | Moderate Hydrogen Bond | 2.9 - 3.3 | 140 - 170 |

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific databases and scholarly articles, no specific research or data could be located for the chemical compound “this compound” or its analogues pertaining to the requested in vitro biological activities. The topics outlined for the article, including antibacterial, antifungal, anti-virulence, carbonic anhydrase inhibition, and dihydropteroate (B1496061) synthetase (DHPS) inhibition, appear to be uninvestigated for this particular chemical scaffold.

While there is a vast body of research on various classes of sulfonamides and, separately, on compounds containing the oxepane ring, the combination of these two features in the form of this compound is not described in the available literature.

General research on related, but distinct, chemical classes includes:

Sulfonamides: This broad class of compounds is well-documented for a wide range of biological activities. Numerous derivatives have been synthesized and evaluated for their antimicrobial properties, which often stem from the inhibition of the DHPS enzyme, a crucial component in the bacterial folic acid synthesis pathway. nih.govwikipedia.orgpatsnap.com Furthermore, sulfonamides are a cornerstone of carbonic anhydrase inhibitor development, with various isoforms being targeted for different therapeutic applications. mdpi.comresearchgate.net

Oxepane Derivatives: The oxepane ring is a seven-membered oxygen-containing heterocycle found in several natural products. Synthetic molecules containing this scaffold have been investigated for potential biological activities, including antiviral properties. researchgate.net

Anti-Virulence Properties: Research into anti-virulence strategies, which aim to disarm pathogens rather than kill them, is an active area. These approaches target mechanisms like quorum sensing and the production of virulence factors such as toxins and biofilms. mdpi.comfrontiersin.orgnih.gov Some sulfonamide-based compounds have been explored in this context. mdpi.com

However, the specific intersection of these fields—the study of an oxepane ring functionalized with a sulfonamide group at the 4-position—is absent from the reviewed scientific literature. Therefore, it is not possible to generate the requested scientific article with accurate, evidence-based content and data tables as no such data appears to have been published.

In Vitro Biological Activity Profiling of Oxepane 4 Sulfonamide Analogues

Investigation of Enzyme Inhibitory Potential

Other Enzyme Targets Relevant to Sulfonamide and Oxepane (B1206615) Scaffolds

The sulfonamide moiety is a well-established pharmacophore known to interact with a diverse range of enzymatic targets. nih.govnih.govwikipedia.orgresearchgate.net This broad activity is foundational to the varied therapeutic applications of sulfonamide-containing drugs. nih.gov In bacteria, sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway, which leads to a bacteriostatic effect. wikipedia.orgyoutube.com

Beyond their antibacterial role, sulfonamides have been identified as potent inhibitors of several classes of proteases. nih.gov These include:

Metalloproteases : A notable target is the matrix metalloproteases (MMPs), whose inhibition by sulfonamides is explored for anti-tumor applications. nih.gov Another key metalloprotease inhibited by this class is the tumor necrosis factor-alpha converting enzyme (TACE), which is relevant for treating inflammatory conditions. nih.gov

Serine Proteases : Human neutrophil elastase (HNE) is a serine protease target for sulfonamide inhibitors, with potential applications in inflammatory diseases like cystic fibrosis and emphysema. nih.gov

Cysteine Proteases : Sulfonamide derivatives have been investigated as inhibitors of caspases and cathepsins, which could be beneficial in managing conditions like rheumatoid arthritis and brain damage. nih.gov

Viral Proteases : The sulfonamide group is a critical component in several clinically significant HIV protease inhibitors, such as amprenavir (B1666020). nih.govnih.gov This has spurred the development of numerous sulfonamide-based derivatives to combat drug-resistant viral strains. nih.govnih.gov Other viral enzymes, including HIV reverse transcriptase and integrase, are also targeted by sulfonamide-containing compounds. nih.gov

The oxepane scaffold has been less extensively studied for specific enzyme inhibition. However, research on spiro-annulated oxepane derivatives has shown that certain hit compounds can inhibit the reproduction of adenovirus C5, a DNA virus, suggesting potential interactions with viral replication machinery. researchgate.net

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

The cytotoxic potential of sulfonamide analogues has been evaluated against a variety of human cancer cell lines. Studies demonstrate that these compounds can reduce cell viability, with efficacy varying based on the specific chemical structure and the cancer cell type. nih.gov

For instance, a study investigating a series of novel sulfonamides found significant cytotoxic effects against breast cancer cell lines MDA-MB-468 and MCF-7, as well as cervical cancer (HeLa) cells. nih.gov The MDA-MB-468 cell line proved to be the most sensitive. nih.gov In contrast, these specific sulfonamides showed lower efficacy against hepatocellular carcinoma cells. nih.gov Similarly, research on 4-cyano-1,3-oxazole-5-sulfonamides revealed potent cytotoxic effects, with colon, melanoma, and renal cancer cell lines showing particular sensitivity. researchgate.net One compound from this series demonstrated a significant growth inhibition of 94% against the OVCAR-3 ovarian cancer cell line. researchgate.net

The following table summarizes the IC₅₀ values for representative sulfonamide analogues against different cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Novel Sulfonamides | MDA-MB-468 | Breast | < 30 | nih.gov |

| Novel Sulfonamides | MCF-7 | Breast | < 128 | nih.gov |

| Novel Sulfonamides | HeLa | Cervical | < 360 | nih.gov |

| 4-Cyano-1,3-oxazole-5-sulfonamide (NSC 765529) | OVCAR-3 | Ovarian | Growth Inhibition of 94% at 100 µM | researchgate.net |

Exploration of Additional In Vitro Pharmacological Activities

Beyond enzyme inhibition and cytotoxicity, scaffolds incorporating sulfonamide and oxepane moieties have been explored for a range of other pharmacological activities.

Anti-inflammatory Activity : The sulfonamide scaffold is linked to anti-inflammatory properties, largely through the inhibition of enzymes like TACE and HNE. nih.gov Dual inhibition of both TACE and MMPs by single sulfonamide molecules is an area of interest for developing drugs that can address both inflammation and tissue degradation in diseases like arthritis. nih.gov Additionally, some heterocyclic compounds related to the oxepane family, such as oxazoles, have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. nih.gov

Antiviral Activity : Sulfonamide derivatives are widely recognized for their antiviral potential. mdpi.comresearchgate.net A primary mechanism is the inhibition of viral proteases, which is critical for the lifecycle of viruses like HIV. nih.govnih.gov Compounds such as amprenavir and tipranavir (B1684565) are examples of sulfonamide-based HIV protease inhibitors. nih.gov The inhibitory activity can be potent, with some non-peptidic, sulfonamide-containing pyrones showing a Ki value of 0.5 nM and an antiviral IC₅₀ of 0.6 nM against HIV protease. nih.gov The antiviral spectrum of sulfonamides also extends to other viruses, including the tobacco mosaic virus, coxsackievirus, and various herpes viruses. nih.govmdpi.commdpi.com Separately, certain oxepane derivatives have demonstrated inhibitory activity against the DNA-based adenovirus C5. researchgate.net

Anti-diabetic Activity : Certain heterocyclic compounds have shown potential as anti-diabetic agents by modulating key molecular targets. nih.gov For example, derivatives containing a 1,3,4-oxadiazole (B1194373) ring, a different five-membered heterocycle, have been found to inhibit enzymes like α-glucosidase, α-amylase, and dipeptidyl peptidase-IV (DPP-IV), all of which are involved in glucose metabolism. nih.govnih.gov These findings suggest that incorporating heterocyclic scaffolds, potentially including oxepane, could be a strategy for designing new anti-diabetic compounds.

Anti-oxidant Activity : Several studies have reported the antioxidant capabilities of sulfonamide derivatives. nih.govnih.gov The radical scavenging activity of sulfonamides containing coumarin (B35378) moieties was evaluated using a DPPH assay, with IC₅₀ values ranging from 0.66 mM to 1.75 mM. nih.gov Another study on 2-thiouracil-5-sulfonamides demonstrated their ability to scavenge hydrogen peroxide, with some derivatives showing activity comparable to the standard antioxidant ascorbic acid. nih.gov

Diuretic Activity : The sulfonamide functional group is the chemical basis for several classes of diuretics. wikipedia.orgnih.govnih.gov This activity is often linked to the inhibition of carbonic anhydrase in the kidneys. researchgate.netnih.gov Research into dibenz[b,f] nih.govmdpi.comoxazepines containing a sulfamyl group further supports the role of this combined scaffold in producing diuretic effects. nih.gov

Protease Inhibitory Activity : As detailed in section 4.2.3, protease inhibition is a hallmark of the sulfonamide class and is central to its anti-inflammatory, antiviral, and anti-cancer properties. nih.govontosight.ai The ability to inhibit a wide array of proteases, from bacterial and human metalloproteases to viral proteases, makes this scaffold a versatile tool in medicinal chemistry. nih.govku.edu

The table below summarizes key in vitro findings for these additional pharmacological activities.

| Activity | Compound Class | Assay/Target | Result | Source |

|---|---|---|---|---|

| Antiviral | Sulfonamide-containing pyrone | HIV Protease | Ki = 0.5 nM; IC₅₀ = 0.6 nM | nih.gov |

| Antiviral | 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamide | Tobacco Mosaic Virus | ~50% inhibition at 500 μg/mL | mdpi.com |

| Antioxidant | Coumarin-Sulfonamide derivative | DPPH Radical Scavenging | IC₅₀ = 0.66 mM | nih.gov |

| Antioxidant | Aminopyridine-thiouracil-sulfonamide | H₂O₂ Scavenging | IC₅₀ = 23.9 ± 1.34 μg/mL | nih.gov |

| Protease Inhibition | Sulfonamide derivative (Vertex) | HIV-1 Protease | Ki < 1 nM | bioworld.com |

Mechanistic Insights into the Biological Actions of Oxepane 4 Sulfonamide

Molecular Target Identification and Validation Strategies for Oxepane-4-sulfonamide

Specific molecular targets for this compound have not been identified in the public research domain. However, based on its core structure, the primary anticipated target in bacteria is dihydropteroate (B1496061) synthase (DHPS). nih.govijpsjournal.com DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govijpsjournal.com

For the sulfonamide class, target identification has been historically rooted in the following strategies:

Competitive Inhibition Assays: Demonstrating that sulfonamides compete with the natural substrate, para-aminobenzoic acid (PABA). ijpsjournal.commdpi.com

Genetic Studies: Isolating and sequencing the gene for the target enzyme (the folP gene) from resistant bacterial mutants to identify mutations that confer resistance. nih.govrupahealth.com

Biochemical Assays: Purifying the DHPS enzyme and showing that sulfonamides directly inhibit its activity in vitro. nih.gov

Validation of DHPS as the legitimate target is confirmed by the observation that bacterial growth inhibition by sulfonamides can be reversed by supplementing the growth medium with folic acid, the end product of the pathway.

Investigation of Binding Modes and Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Direct studies on the binding mode of this compound are not available. However, extensive research on other sulfonamides reveals their interaction with the protein target, dihydropteroate synthase (DHPS). nih.govijpsjournal.com The binding is characterized by the sulfonamide molecule occupying the same active site as the natural substrate, PABA. ijpsjournal.commdpi.com This competitive binding prevents PABA from accessing the enzyme and blocks the synthesis of dihydropteroic acid. ijpsjournal.com The interaction is non-covalent, involving hydrogen bonds and van der Waals forces within the enzyme's active site.

There is no evidence to suggest that sulfonamides directly and functionally interact with DNA or RNA as their primary mechanism of action. nih.gov Their effect on nucleic acid synthesis is indirect, resulting from the depletion of folate cofactors. ijpsjournal.com

Establishment of Detailed Structure-Activity Relationships (SAR) for this compound Derivatives

Specific structure-activity relationship (SAR) studies for derivatives of this compound are not documented in available research. However, general SAR principles for the antibacterial sulfonamide class are well-established. The core requirements for activity include:

The sulfanilamide-like structure is essential.

The sulfur atom must be directly linked to the benzene (B151609) ring.

The para-amino group (-NH2) is crucial for activity and should generally be unsubstituted.

Modifications to the sulfonamide nitrogen (the -SO2NH- group) with various heterocyclic rings have historically been a major source of variation in potency, pharmacokinetic properties, and solubility among different sulfonamide drugs. wikipedia.org

Analysis of Resistance Mechanisms and Strategies for Overcoming Them (relevant to sulfonamide class)

Bacteria have developed robust resistance mechanisms against sulfonamides, which significantly limits their clinical use. nih.gov These mechanisms are well-documented and are highly relevant to any sulfonamide-based compound.

Primary Mechanisms of Resistance:

Target Modification via Intrinsic Mutations: Spontaneous mutations can occur in the bacterial folP gene, which encodes the DHPS enzyme. rupahealth.com These mutations can alter the active site of the enzyme, reducing its affinity for sulfonamides while still allowing it to bind its natural substrate, PABA. rupahealth.com

Acquisition of Resistant Target Genes: A more common and clinically significant mechanism is the horizontal transfer of resistance genes, specifically sul1 and sul2. nih.govresearchgate.net These genes encode for alternative, highly resistant versions of the DHPS enzyme that are largely insensitive to sulfonamide inhibition but function effectively in folate synthesis. nih.govspringernature.com These genes are often carried on mobile genetic elements like plasmids, which can be easily transferred between different bacteria. researchgate.netspringernature.com

Metabolic Bypass: Some bacteria may develop or acquire the ability to utilize pre-formed folic acid from their environment, bypassing their own synthesis pathway and rendering sulfonamides ineffective.

| Resistance Mechanism | Description | Genetic Basis |

| Target Modification | Alteration of the DHPS enzyme's active site, reducing its binding affinity for sulfonamides. | Mutations in the chromosomal folP gene. rupahealth.com |

| Acquisition of Resistant Genes | Bacteria acquire genes that produce a sulfonamide-resistant variant of the DHPS enzyme. | Horizontal transfer of sul1 and sul2 genes, often on plasmids. nih.govresearchgate.net |

| Efflux Pumps | Bacteria actively pump the antibiotic out of the cell, preventing it from reaching its target. | Efflux pump genes. mdpi.com |

| Enzymatic Inactivation | Production of enzymes that degrade or modify the antibiotic molecule itself. | Primarily relevant for other antibiotic classes like β-lactams. mdpi.com |

Strategies for Overcoming Resistance:

Combination Therapy: The most successful strategy has been the combination of a sulfonamide (like sulfamethoxazole) with trimethoprim. wikipedia.orgpoultrymed.com Trimethoprim inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase. poultrymed.com This sequential blockade of two steps in the same pathway creates a synergistic effect and makes it more difficult for bacteria to develop resistance.

Development of New Inhibitors: Research focuses on designing novel inhibitors that can effectively bind to the resistant DHPS variants or have different mechanisms of action altogether. springernature.com Understanding the molecular basis of how resistant Sul enzymes discriminate between PABA and sulfonamides could pave the way for modifying existing drugs to overcome this resistance. springernature.com

Computational and Theoretical Investigations of Oxepane 4 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For Oxepane-4-sulfonamide, DFT would be employed to predict its three-dimensional geometry, electronic structure, and reactivity.

DFT studies on the parent oxepane (B1206615) ring have explored its conformational landscape, identifying twist-chair or twist-boat forms as likely stable conformations. nih.govacs.org These calculations also provide optimized geometrical parameters like bond lengths and angles. nih.govacs.org For instance, a study on oxepane and related heterocycles using the M06-2X functional provided detailed structural data. nih.govacs.orgnih.gov Similarly, extensive DFT calculations have been performed on various sulfonamide derivatives to elucidate their structural and electronic features. mdpi.com

For this compound, a typical DFT study (e.g., using the B3LYP functional with a 6-311G basis set) would first involve geometry optimization to find the lowest energy conformation. rjb.ro From this optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions. nih.gov

Key reactivity descriptors are calculated from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. nih.gov Furthermore, DFT can simulate spectroscopic properties, such as vibrational frequencies (IR spectra), which can be compared with experimental data to confirm the structure. mdpi.com

Table 1: Illustrative DFT-Predicted Properties for this compound This table presents hypothetical but plausible data for this compound, based on published values for oxepane and general knowledge of sulfonamides.

| Property | Predicted Value | Significance |

| EHOMO | -7.2 eV | Relates to electron-donating ability; potential for oxidation. |

| ELUMO | -1.5 eV | Relates to electron-accepting ability; potential for reduction. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (μ) | 3.8 D | Influences solubility and intermolecular interactions. |

| C-S-N Bond Angle | 107.5° | Defines the geometry around the sulfonamide core. |

| C-O-C Bond Angle | 114.5° | Defines the geometry of the oxepane ring. nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Energy Calculation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. semanticscholar.org For this compound, docking studies would be performed to identify potential biological targets and predict its binding mode and affinity.

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). rjb.ro Studies on a wide range of sulfonamide derivatives have successfully used docking to predict their interactions with targets like carbonic anhydrase, penicillin-binding protein, and various kinases. rjb.ronih.govchemmethod.com These studies show that the sulfonamide group often acts as a key interacting feature, commonly forming hydrogen bonds or coordinating with metal ions (like Zn²⁺ in carbonic anhydrases) in the active site. jbclinpharm.org

A hypothetical docking study of this compound against a kinase target might reveal that the sulfonamide oxygen atoms act as hydrogen bond acceptors with backbone amide protons of the protein, while the oxepane ring could fit into a hydrophobic pocket. The predicted binding energy would give an estimate of the compound's potency.

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity, suggesting potential inhibitory activity. nih.gov |

| Key H-Bond Interactions | ASN 571, LYS 517 | The sulfonamide group forms critical hydrogen bonds with these residues. chemmethod.com |

| Key Hydrophobic Interactions | PHE 492, LEU 460 | The oxepane ring and any aryl substituents fit into a hydrophobic pocket. chemmethod.com |

| Predicted Inhibition Constant (Ki) | 550 nM | Estimated concentration required for 50% inhibition of the target. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior of this compound in Biological Systems

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insight into the flexibility of the ligand and the stability of its interactions with the receptor in a simulated physiological environment. rsc.orgrsc.org

For this compound, an MD simulation would typically start with the best-docked pose from a molecular docking study. The entire system, including the protein-ligand complex, water molecules, and ions, is simulated for a period ranging from nanoseconds to microseconds. The resulting trajectory provides detailed information on the conformational behavior of the flexible seven-membered oxepane ring, which is known to exist in multiple low-energy conformations like the chair and twist-chair forms. researchgate.net

Analysis of the MD trajectory can reveal the stability of the complex through metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and ligand position. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible or become more rigid upon ligand binding. Crucially, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over the course of the simulation, confirming whether the interactions predicted by docking are stable over time. rsc.org

Table 3: Key Analyses Performed in a Typical MD Simulation Study

| Analysis Type | Description | Insight Gained for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein/ligand atoms from a reference structure over time. | Assesses the overall stability of the protein-ligand complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Confirms the stability of key binding interactions predicted by docking. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | Indicates conformational changes or unfolding of the protein. |

| Conformational Clustering | Groups similar ligand or protein conformations that occur during the simulation. | Reveals the preferred conformations of the flexible oxepane ring within the binding site. |

Pharmacophore Modeling and Virtual Screening Approaches for Rational Design of this compound Analogues

Pharmacophore modeling is a powerful technique for rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. arabjchem.org These features typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

To design analogues of this compound, a pharmacophore model could be generated based on its structure and its predicted binding mode from docking studies. For example, a model might consist of a hydrophobic feature representing the oxepane ring, two hydrogen bond acceptors for the sulfonyl oxygens, and a hydrogen bond donor for the sulfonamide N-H. nih.govsrce.hr

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. arabjchem.org This process, known as virtual screening, rapidly identifies molecules from the database that match the pharmacophore features, and thus have a high probability of binding to the same target. This approach is highly effective for scaffold hopping—finding new core structures that retain the key interaction points but have different chemical backbones, potentially leading to improved properties. The hits from virtual screening can then be further evaluated using docking and other computational methods before being selected for synthesis and experimental testing.

Table 4: Hypothetical Pharmacophore Model Features for an this compound-based Inhibitor

| Feature Type | Number of Features | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor (HBA) | 2 | Sulfonyl (SO₂) oxygens |

| Hydrogen Bond Donor (HBD) | 1 | Sulfonamide (NH) proton |

| Hydrophobic (HY) | 1 | Oxepane ring |

| Aromatic Ring (AR) | 1 | (Hypothetical) Aryl group attached to the sulfonamide nitrogen |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jbclinpharm.org To develop a QSAR model for this compound analogues, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. medwinpublishers.com

For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule, including topological (e.g., connectivity indices), physicochemical (e.g., logP), electronic (e.g., partial charges), and steric properties. mdpi.comscholarsresearchlibrary.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. jbclinpharm.orgresearchgate.net

A robust QSAR model, once validated, can be used to predict the biological activity of new, unsynthesized analogues of this compound. medwinpublishers.com This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving significant time and resources. Numerous QSAR studies on sulfonamides have successfully modeled their antibacterial, antidiabetic, and enzyme inhibitory activities. jbclinpharm.orgmedwinpublishers.commdpi.commdpi.comnih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like: log(1/IC₅₀) = 0.75 * logP - 0.21 * TPSA + 1.5 * JGI3 + 2.45 Where logP is the lipophilicity, TPSA is the topological polar surface area, and JGI3 is a topological descriptor. The quality of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). jbclinpharm.org

Table 5: Key Statistical Parameters for Evaluating a QSAR Model

| Parameter | Description | Typical Value for a Good Model |

| n | Number of compounds in the dataset. | > 20 |

| R² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.8 |

| q² or R²cv (Cross-Validation R²) | Measures the predictive power of the model, assessed by internal validation. | > 0.6 jbclinpharm.org |

| F-statistic | A statistical test of the overall significance of the regression model. | High value with low p-value |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | As low as possible |

Computational Prediction of Ligand Properties for Biological Evaluation, including ADMET Profiling

In modern drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound early in the process. These properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—determine whether a potent compound can become a successful drug. In silico ADMET prediction tools are widely used to flag potential liabilities before a compound is synthesized. sciforum.net

For this compound, a variety of ADMET properties can be predicted using computational models, which are often based on large datasets of experimental results. These models can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and various toxicity endpoints like mutagenicity and carcinogenicity. nih.govresearchgate.net

Additionally, "drug-likeness" filters, such as Lipinski's Rule of Five, can be applied. These rules are guidelines based on the physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) of known oral drugs. While not strict rules, they help to assess whether a compound has properties consistent with good oral bioavailability. nih.govnih.gov Predicting these properties computationally allows for the early-stage optimization of the this compound scaffold to improve its ADMET profile alongside its potency.

Table 6: Illustrative In Silico ADMET Profile for this compound This table presents hypothetical data for this compound based on parameters commonly assessed for drug candidates.

| ADMET Property | Predicted Value/Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal cell layer. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer duration of action but lower free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low risk | Low risk of causing cardiac arrhythmia. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Profile is consistent with known orally active drugs. |

Advanced Research Perspectives and Emerging Areas for Oxepane 4 Sulfonamide

Design and Synthesis of Hybrid Molecules Incorporating the Oxepane-4-sulfonamide Scaffold with Other Pharmacophores

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a promising approach to develop multifunctional drugs with potentially improved efficacy, novel mechanisms of action, or better selectivity. ontosight.aiyork.ac.uk This approach aims to address complex diseases by modulating multiple targets simultaneously. organic-chemistry.org For the this compound scaffold, this opens up a vast area of chemical exploration.

Researchers are designing hybrid molecules by linking the sulfonamide moiety with other known bioactive scaffolds. The synthesis of such hybrids often involves multi-step reactions, including coupling reactions to connect the different pharmacophoric units through a stable linker. ontosight.aiijnrd.org For instance, the synthesis of coumarin-piperazinyl-sulfonamide hybrids has been achieved through a series of steps including Knoevenagel condensation, hydrolysis, and amide and sulfonamide coupling reactions. ijnrd.org

Potential Pharmacophores for Hybridization:

Coumarins: Known for their diverse biological activities, including anticancer and antioxidant properties. ijnrd.orgnih.gov

Benzothiazoles: A scaffold present in compounds with a wide spectrum of pharmacological activities, such as anticancer and antimicrobial effects. organic-chemistry.org

Pyrimidines: Considered privileged scaffolds in medicinal chemistry, particularly for their role as carbonic anhydrase inhibitors and in anticancer agents. researchgate.net

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Hybrids of NSAIDs with other scaffolds have been explored to enhance anti-inflammatory and antiproliferative activities. ontosight.ai

The rationale behind creating these hybrids is to synergistically combine the therapeutic effects of both the this compound moiety and the attached pharmacophore. The oxepane (B1206615) ring itself, a feature of many marine natural products, can contribute to unique conformational properties and interactions with biological targets. nih.gov

Table 1: Examples of Hybrid Molecule Design Strategies with Sulfonamides

| Hybrid Concept | Component 1 | Component 2 | Potential Therapeutic Area | Reference |

| Dual-Action Anticancer Agent | Sulfonamide | Pyrimidine | Oncology | researchgate.net |

| Multi-Target Antidiabetic Agent | Sulfonamide | Heterocycle | Diabetes | |

| Enhanced Anti-inflammatory Drug | Sulfonamide | Ibuprofen | Inflammation, Cancer | ontosight.ai |

| Novel Antimicrobial | Sulfonamide | Benzothiazole | Infectious Diseases | organic-chemistry.org |

Exploration of Novel Biological Targets for this compound Activity

The sulfonamide functional group is a well-established pharmacophore present in a multitude of FDA-approved drugs targeting a wide array of proteins. nih.gov These include enzymes like carbonic anhydrases and proteases, as well as receptors and ion channels. ontosight.aiontosight.ai The oxepane motif is also found in numerous natural products with significant biological activities, including cytotoxic, antiviral, and Wnt-pathway activating properties. nih.govnih.gov The combination of these two moieties in this compound suggests a rich potential for interacting with novel biological targets.

Current research on sulfonamide derivatives has identified several key targets:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs. nih.govnih.gov Novel sulfonamide derivatives are being investigated for their selective inhibition of tumor-associated isoforms like CA IX, which is a target for colorectal cancer therapy.

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy for managing type 2 diabetes. Novel sulfonamide derivatives have shown potent inhibitory activity against α-glucosidase.

Wnt Signaling Pathway: A biology-oriented synthesis of an oxepane collection yielded a small molecule that activates the Wnt-pathway by binding to the Vangl1 protein, suggesting that the oxepane scaffold can modulate this critical signaling pathway. nih.gov

Antiviral Targets: Spiro-annulated oxepane derivatives have demonstrated inhibitory activity against adenovirus C5, indicating a potential for developing antiviral agents based on this scaffold. researchgate.net

The unique three-dimensional structure of the oxepane ring in this compound may confer selectivity for specific enzyme isoforms or enable binding to previously undrugged protein targets. Future research will likely involve high-throughput screening and chemical proteomics approaches to identify the specific cellular targets of this compound and its derivatives. nih.gov

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Key Applications of AI/ML:

De Novo Design: Generative AI models can design entirely new molecules that have never been synthesized before. stanford.eduyoutube.com By providing the core this compound scaffold as a starting point, these algorithms can generate vast libraries of virtual derivatives with optimized properties. youtube.com

Predictive Modeling: AI/ML models can be trained on large datasets of chemical compounds to predict their biological activity, physicochemical properties, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govyoutube.com This allows for the rapid virtual screening of potential derivatives before committing resources to their synthesis.

Synthesis Pathway Optimization: AI can predict optimal reaction conditions and even suggest novel synthetic routes, enhancing yield, reducing costs, and minimizing environmental impact. google.com For a multi-step synthesis that would be required for complex this compound derivatives, this is particularly valuable. For example, AI has been used to double the average yield of challenging coupling reactions crucial for creating pharmaceutically important molecules.

Table 2: AI/ML Contributions to Drug Discovery

| AI/ML Application | Description | Potential Impact on this compound R&D | Reference |

| Generative Chemistry | Algorithms create novel molecular structures. | Rapid generation of diverse and novel derivatives for screening. | stanford.eduyoutube.com |

| QSAR Modeling | Predicts biological activity from chemical structure. | Prioritization of candidates with high predicted potency. | youtube.com |

| ADMET Prediction | Models forecast pharmacokinetic and toxicity profiles. | Early elimination of candidates with poor drug-like properties. | nih.gov |

| Retrosynthesis Prediction | AI suggests efficient chemical synthesis routes. | Streamlined and cost-effective production of lead compounds. | google.com |

Development of Chemical Biology Tools Based on the this compound Scaffold

Chemical biology tools are essential for dissecting complex biological processes and validating drug targets. The this compound scaffold can serve as a versatile starting point for the creation of such tools. A key strategy in this area is late-stage functionalization, where a core molecule is modified in the final steps of a synthesis to introduce specific functionalities.

The sulfonamide group itself can act as a directing group for C-H functionalization reactions. This allows for the precise and divergent modification of the molecule, creating a library of analogs from a common intermediate. This approach is invaluable for establishing structure-activity relationships (SAR).

By incorporating specific moieties, this compound can be converted into:

Affinity-based Probes: By attaching a reactive group or a photo-crosslinker, these probes can be used to covalently label their biological targets within a cell. Subsequent proteomic analysis can then identify the target protein(s), a process known as target deconvolution.